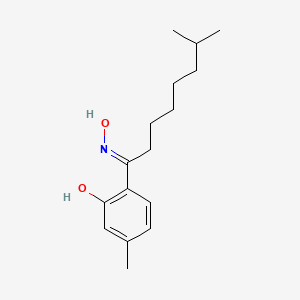
4-(Methylthio)ethyl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylthio)ethyl phenylacetate is an organic compound with the molecular formula C11H14O2S. It is an ester derivative of phenylacetic acid, where the phenylacetic acid moiety is substituted with a 4-(methylthio)ethyl group. This compound is known for its distinct aromatic properties and is used in various applications, including fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)ethyl phenylacetate typically involves the esterification of phenylacetic acid with 4-(methylthio)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
C6H5CH2COOH+HSCH2CH2OHH2SO4C6H5CH2COOCH2CH2SCH3+H2O
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and minimize by-products. The use of environmentally friendly solvents and catalysts is also considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)ethyl phenylacetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the 4-(methylthio)ethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-(Methylthio)ethyl phenylmethanol.
Substitution: Nitro, bromo, or sulfonyl derivatives of the phenyl ring
Scientific Research Applications
4-(Methylthio)ethyl phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the fragrance and flavor industries due to its aromatic properties
Mechanism of Action
The mechanism of action of 4-(Methylthio)ethyl phenylacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid and 4-(methylthio)ethanol, which can then participate in further biochemical pathways. The sulfur atom in the 4-(methylthio)ethyl group can form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl phenylacetate: An ester of phenylacetic acid with a methyl group instead of a 4-(methylthio)ethyl group.
Ethyl phenylacetate: An ester of phenylacetic acid with an ethyl group.
Butyl phenylacetate: An ester of phenylacetic acid with a butyl group.
Uniqueness
4-(Methylthio)ethyl phenylacetate is unique due to the presence of the 4-(methylthio)ethyl group, which imparts distinct chemical and biological properties. The sulfur atom in the 4-(methylthio)ethyl group can participate in unique chemical reactions, such as oxidation to sulfoxides and sulfones, which are not possible with other similar esters .
Properties
| 1093758-90-7 | |
Molecular Formula |
C11H14O2S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
2-[4-(2-methylsulfanylethyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H14O2S/c1-14-7-6-9-2-4-10(5-3-9)8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) |
InChI Key |
RFKXJWFGBASOKX-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1=CC=C(C=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








